2-(1H-1,3-benzodiazol-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-17(11-21-12-18-15-3-1-2-4-16(15)21)20-13-9-19-22(10-13)14-5-7-24-8-6-14/h1-4,9-10,12,14H,5-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYJADCGLJMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodiazole ring, followed by the introduction of the pyrazole ring and the oxane moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions, cellular processes, and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Compounds:
Compound 13 (2-{4-[(1-Benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide) :
- Structure : Benzimidazole-thioether linked to a triazole and acetamide group.
- Activity : Demonstrates anti-HCV activity (EC₅₀ = 1.2 μM) due to benzimidazole-mediated interference with viral polymerase .
- Comparison : The absence of a pyrazole-oxan group in Compound 13 reduces its solubility (logP = 3.8) compared to the target compound, which may benefit from the oxan-4-yl moiety’s hydrophilicity .
- Compound 17 (2-(4-{[1-(p-Chlorobenzoyl)benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide): Structure: Similar to Compound 13 but with a p-chlorobenzoyl substituent. Activity: Enhanced anti-HCV potency (EC₅₀ = 0.8 μM) attributed to electron-withdrawing chlorine enhancing target binding .
Pyrazole-Oxan Derivatives
Key Compounds:
2-(2-Methoxyphenyl)-N-[1-(Oxan-4-yl)-1H-Pyrazol-4-yl]Acetamide (CAS 1798042-20-2) :
- Structure : Differs from the target compound by substituting benzimidazole with a 2-methoxyphenyl group.
- Activity : Reported in preliminary screens for kinase inhibition but lacks published IC₅₀ values .
- Comparison : The methoxyphenyl group may confer π-π stacking interactions absent in the benzimidazole-based target, altering target specificity .
1-(Oxan-4-yl)-1H-Pyrazole-5-Carboxylic Acid :
Acetamide-Linked Compounds with Heterocyclic Motifs
Key Compounds:
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)Ethyl]Acetamide (ZINC08993868) :
- Structure : Quinazoline-dione linked to a fluorophenyl-ethyl group via acetamide.
- Activity : Acetylcholinesterase inhibitor (IC₅₀ = 4.7 μM), suggesting acetamide’s role in enzyme active-site binding .
- Comparison : The target compound’s benzimidazole may offer stronger π-stacking than quinazoline-dione, but the fluorophenyl group in ZINC08993868 enhances lipophilicity (clogP = 2.5 vs. target’s ~2.1) .
- N-[2-(4-Hydroxyphenyl)Ethyl]-2-(1-Isopropylindol-3-yl)Acetamide (ZINC96116182): Structure: Indole-acetamide with a hydroxyphenyl group. Activity: Moderate antioxidant activity due to phenolic hydroxyl . Comparison: The target compound’s benzimidazole and oxan-4-yl groups likely prioritize enzymatic inhibition over redox-based mechanisms .
Tabulated Comparison of Key Compounds
Discussion of Structural-Activity Relationships (SAR)
- Benzimidazole vs. Other Heterocycles : Benzimidazole derivatives (e.g., Compounds 13, 17) show marked antiviral activity, likely due to planar aromaticity enabling intercalation or polymerase inhibition. Replacement with phenyl (CAS 1798042-20-2) shifts activity toward kinase targets .
- Oxan-4-yl Substitution : The tetrahydropyran group in the target compound and CAS 1798042-20-2 enhances solubility (predicted logP reduction by ~0.5 units) compared to purely aromatic analogues .
- Acetamide Linker : Critical for hydrogen bonding with enzymatic targets, as seen in acetylcholinesterase inhibitors () and antiviral agents ().
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzodiazole moiety, an oxan ring, and a pyrazole group. The presence of these functional groups is significant in determining its biological activity.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing the benzodiazole and pyrazole moieties exhibit significant antimicrobial activities. A study demonstrated that derivatives similar to our compound showed effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. For instance, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . The compound's ability to inhibit specific kinases involved in cancer progression further supports its therapeutic potential.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: The compound can modulate receptor activity, influencing cellular signaling pathways.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Benzodiazole: The initial step involves synthesizing the benzodiazole derivative from appropriate precursors.
- Oxan Ring Formation: The oxan ring is created through cyclization reactions involving suitable alcohols.
- Final Coupling Reaction: The final product is obtained by coupling the benzodiazole with the oxan derivative and acetamide under controlled conditions.
Reaction Conditions
The reactions are often carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), using bases like sodium hydride or potassium carbonate to facilitate the coupling reactions .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, suggesting strong antimicrobial properties .
Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 25 µM. Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
